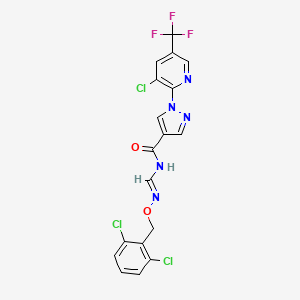

1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((((2,6-dichlorobenzyl)oxy)imino)methyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((((2,6-dichlorobenzyl)oxy)imino)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H11Cl3F3N5O2 and its molecular weight is 492.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that this compound is an intermediate of the pesticide fipronil . Fipronil primarily targets the GABA (gamma-aminobutyric acid) receptors in the central nervous system of insects, disrupting neural signaling and leading to their death .

Mode of Action

Fipronil acts by binding to the GABA receptors in insects, blocking the inhibitory action of GABA, leading to overstimulation and death of the insect .

Biochemical Pathways

Fipronil, which this compound is an intermediate of, affects the gaba-mediated chloride ion influx, disrupting the normal functioning of the central nervous system in insects .

Pharmacokinetics

Fipronil is known for its high lipophilicity, which allows it to be absorbed and distributed widely in the body .

Result of Action

As an intermediate of fipronil, it may contribute to the overall effect of fipronil, which is the disruption of the central nervous system in insects, leading to their death .

Action Environment

Fipronil, which this compound is an intermediate of, is known to be stable under normal environmental conditions and its efficacy can be influenced by factors such as temperature, ph, and presence of organic matter .

Biologische Aktivität

The compound 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((((2,6-dichlorobenzyl)oxy)imino)methyl)-1H-pyrazole-4-carboxamide , often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article summarizes its biological properties, including antitumor, anti-inflammatory, and antibacterial effects, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : C15H12ClF3N6O

- Molecular Weight : 392.74 g/mol

- CAS Number : 321432-45-5

The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and various functional groups that enhance its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as:

- BRAF(V600E) : A mutation commonly associated with melanoma.

- EGFR : Involved in the signaling pathways that regulate cell division and survival.

In vitro studies have shown that the compound effectively inhibits tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its efficacy against various cancer cell lines, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been assessed through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This effect is crucial for conditions characterized by chronic inflammation. The mechanism appears to involve modulation of NF-kB signaling pathways .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. The compound demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring and the introduction of electron-withdrawing groups significantly affect potency and selectivity. For example:

- Chloro and trifluoromethyl groups enhance lipophilicity and improve binding affinity to biological targets.

- The presence of an imino group contributes to increased reactivity towards biological nucleophiles.

Case Studies

- Antitumor Efficacy : In a study involving various pyrazole derivatives, one derivative exhibited IC50 values in the low micromolar range against BRAF mutant melanoma cells, indicating strong antitumor potential .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that treatment with this compound led to a significant reduction in edema in animal models of inflammation, supporting its therapeutic potential .

- Antibacterial Testing : The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Eigenschaften

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl3F3N5O2/c19-13-2-1-3-14(20)12(13)8-31-28-9-26-17(30)10-5-27-29(7-10)16-15(21)4-11(6-25-16)18(22,23)24/h1-7,9H,8H2,(H,26,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYMVVJSIVDJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CON=CNC(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CO/N=C/NC(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl3F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.